molecular formula C20H14BrClN4O2 B2827658 N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 1223820-92-5

N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2827658
CAS No.: 1223820-92-5
M. Wt: 457.71
InChI Key: MMPIPCAGADRUMH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazinone-based acetamide derivative featuring dual halogen substituents (4-bromo and 4-chloro groups). This scaffold is associated with modulation of monoamine oxidases (MAO-A/B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as observed in structurally related compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O2/c21-14-3-7-16(8-4-14)23-19(27)12-25-9-10-26-18(20(25)28)11-17(24-26)13-1-5-15(22)6-2-13/h1-11H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPIPCAGADRUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Acetylation: The final step could involve the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogs:

Compound ID/Name Molecular Formula Molecular Weight Substituents (R1, R2) logP Hydrogen Bond Acceptors Reference
Target Compound C22H17BrClN4O2 484.76 R1: 4-Bromophenyl, R2: 4-Chlorophenyl ~3.5* 6
G419-0349 (N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide) C22H19ClN4O3 422.87 R1: 4-Ethoxyphenyl, R2: 4-Chlorophenyl 3.50 6
G419-0163 (N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide) C23H22N4O2 386.45 R1: 4-Methylphenyl, R2: 4-Ethylphenyl ~3.0† 5
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide C20H15ClN4O4 410.81 R1: 4-Chlorophenyl, R2: Acetyloxy N/A 7

*Estimated based on G419-0349 (logP = 3.5) .
†Estimated based on alkyl substituent trends.

Key Observations :

  • Halogen vs. Alkyl/Methoxy Substituents : The target compound’s bromo and chloro groups confer higher molecular weight and lipophilicity (logP ~3.5) compared to ethyl/methyl (logP ~3.0) or methoxy analogs (logP ~3.5). This enhances membrane permeability but may reduce aqueous solubility .
  • Hydrogen Bonding: All analogs share 5–7 hydrogen bond acceptors, critical for target engagement. The target compound’s pyrazinone carbonyl and acetamide groups likely facilitate interactions with MAO or cholinesterase catalytic sites .

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